3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a pyrrolidine-2,5-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole derivative, followed by the formation of the piperidine ring, and finally, the coupling with the pyrrolidine-2,5-dione moiety. Common reagents used in these steps include various aldehydes, amines, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds .
Scientific Research Applications
3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(1H-benzimidazol-2-yl)piperidin-1-yl)acrylonitrile
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
- 1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole
Uniqueness
3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications .
Properties
Molecular Formula |
C25H28N4O3 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C25H28N4O3/c1-2-15-32-19-9-7-18(8-10-19)29-23(30)16-22(25(29)31)28-13-11-17(12-14-28)24-26-20-5-3-4-6-21(20)27-24/h3-10,17,22H,2,11-16H2,1H3,(H,26,27) |
InChI Key |
KXGOGENTWLGAIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.